4,5-Difluoro-2-(trifluoromethyl)aniline
Overview
Description
4,5-Difluoro-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. For example, starting with 2,4,5-trichloronitrobenzene, a fluorinating agent can be used in the presence of a solid-liquid phase interface and a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated with hydrogen in the presence of a hydrogenation catalyst to yield 2,4-difluoroaniline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various carbon-carbon coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The precise mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorine atoms and trifluoromethyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with different fluorine atom positions.
4-(Trifluoromethyl)aniline: Lacks additional fluorine atoms on the benzene ring.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chlorine atoms instead of fluorine.
Uniqueness
4,5-Difluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBANTPGXUQMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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